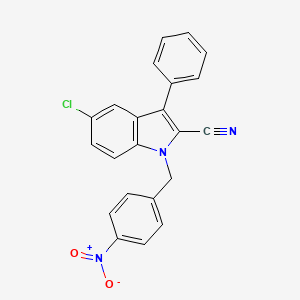
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including condensation, cyclization, and reduction processes. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, which involved exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involved condensation of ethyl 2-chloroacetate with a hydroxy group, followed by Knoevenagel condensation, cyclization, and reduction with hydrogen in the presence of Pd/C . These methods could potentially be adapted for the synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques like XRD diffraction and theoretical calculations such as DFT . The geometrical parameters obtained from these studies are in agreement with experimental data, indicating the reliability of these methods for analyzing the molecular structure of similar compounds. The stability of the molecules has been analyzed using NBO analysis, which could also be applied to the compound to understand its stability and charge delocalization .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to this compound. However, the biological evaluation of synthesized compounds as kappa-opioid agonists suggests that they may undergo receptor-ligand interactions, which could be a point of study for the compound's chemical reactivity in a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties such as hyperpolarizability, which is important for nonlinear optics, and molecular electrostatic potential have been analyzed for related compounds . These properties are crucial for understanding the behavior of the compound under different physical conditions and its potential applications. The HOMO and LUMO analysis performed could provide insights into the charge transfer within the molecule, which is essential for predicting reactivity and interaction with other molecules .
Case Studies and Biological Evaluation
The biological evaluation of related compounds has shown distinct inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity . Additionally, potent naloxone-reversible analgesic effects have been observed in animal models, suggesting the therapeutic potential of these compounds as pain relievers . These case studies provide a framework for evaluating the biological activity of this compound in future research.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to construct novel coordination complexes with metals such as Co(II) and Cu(II). These complexes were characterized and studied for their structural properties and antioxidant activities. The study indicates that compounds with pyrazole-acetamide frameworks can engage in complex formation with metal ions, which could be relevant in catalysis, material science, or biomedical applications due to their significant antioxidant activities (Chkirate et al., 2019).
Synthesis and Kinetic Studies
Compounds related to pyrazole-acetamides are utilized in synthetic organic chemistry, for example, in the chemoselective acetylation of aminophenols, a key step in synthesizing intermediates for antimalarial drugs. Such research demonstrates the utility of acetamide derivatives in facilitating specific chemical transformations, highlighting their importance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Antimicrobial and Cytotoxicity Evaluation
Research into carbazole derivatives, which share structural motifs with pyrazole-acetamides, has shown these compounds possess notable antimicrobial activities and varying levels of cytotoxicity. This suggests that N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(o-tolyloxy)acetamide could potentially be explored for antimicrobial properties or as a lead compound in the development of new therapeutic agents (Kaplancıklı et al., 2012).
Novel Synthetic Pathways
The creation of new pyrazole-based compounds through innovative synthetic routes can lead to the discovery of molecules with unique physical, chemical, or biological properties. Studies have shown that such compounds can be synthesized efficiently and possess interesting structural and functional characteristics, which may be applied in various scientific and industrial fields (Sebhaoui et al., 2020).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-14-5-2-3-6-15(14)22-13-16(20)17-8-11-21-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVJBYXCQRNKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)
![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)